molecular formula C21H19N3O B12899742 N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide CAS No. 820961-51-1

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide

Cat. No.: B12899742
CAS No.: 820961-51-1
M. Wt: 329.4 g/mol
InChI Key: YWUOMRGHKANFJN-UHFFFAOYSA-N
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Description

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is an organic compound with the molecular formula C20H17N3O It is characterized by a cyclobutanecarboxamide group attached to a 2,6-diphenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,6-diphenylpyrimidine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method could involve optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutanecarboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutanecarboxamides.

Scientific Research Applications

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is unique due to the presence of both the 2,6-diphenylpyrimidine moiety and the cyclobutanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

820961-51-1

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide

InChI

InChI=1S/C21H19N3O/c25-21(17-12-7-13-17)24-19-14-18(15-8-3-1-4-9-15)22-20(23-19)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25)

InChI Key

YWUOMRGHKANFJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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